molecular formula C5H5N5 B1410925 [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine CAS No. 1823337-74-1

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine

Cat. No. B1410925
CAS RN: 1823337-74-1
M. Wt: 135.13 g/mol
InChI Key: HVOVXNWEZWMGLZ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is a compound that has been studied for its potential use in cancer treatment . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Synthesis and Structural Analysis

  • [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines have been synthesized through oxidative cyclization and Dimroth rearrangement processes. These compounds have been extensively characterized using NMR and HRMS, providing insight into their structural properties. For instance, Salgado et al. (2011) conducted a study involving the synthesis of novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, confirming their structures through NMR and HRMS characterization (Salgado et al., 2011).

Chemical Reactivity and Stability

  • Studies have shown that [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines exhibit interesting reactivity and stability profiles. Tang et al. (2014) found that while some analogues of this compound are susceptible to ring isomerization, others exhibit significant stability, allowing for their isolation and further chemical manipulation, such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).

Potential Biological Activities

  • Some derivatives of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine have shown potential biological activities. For example, Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their anti-epileptic activities, identifying compounds with significant activity and shedding light on their structure-activity relationships (Ding et al., 2019).

Synthetic Utility in Medicinal Chemistry

  • The structural diversity and functional group tolerance of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines make them valuable synthetic intermediates in medicinal chemistry. They have been utilized in the synthesis of a variety of heterocyclic compounds with potential medicinal applications, as discussed in the review by Pinheiro et al. (2020), which highlights their significance in both agricultural and medicinal chemistry (Pinheiro et al., 2020).

Exploration of New Heterocyclic Systems

  • Research has also focused on exploring new heterocyclic systems based on [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine. For example, Mozafari et al. (2016) synthesized a novel ring system, [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, and conducted density functional theory studies to understand their regioselectivity and structural properties (Mozafari et al., 2016).

Safety and Hazards

While specific safety and hazards information for “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment .

properties

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVXNWEZWMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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